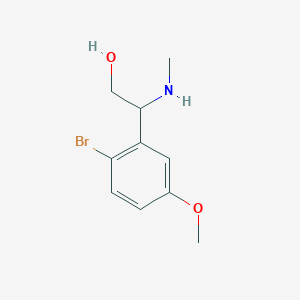

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol

Description

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative featuring a brominated aromatic ring substituted with a methoxy group at the 5-position and a methylamino group at the benzylic carbon. Its molecular formula is C₁₀H₁₃BrNO₂ (molar mass: 262.11 g/mol) . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing melatonin receptor ligands or other bioactive molecules . Its structural uniqueness arises from the bromine atom, which enhances electrophilic reactivity, and the methoxy group, which influences electronic and steric properties.

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-12-10(6-13)8-5-7(14-2)3-4-9(8)11/h3-5,10,12-13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVIFOVPPRDLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=C(C=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable catalyst.

Hydroxylation: The hydroxyl group can be introduced via hydrolysis of an intermediate ester or through direct hydroxylation using a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or other strong reducing agents.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a dehalogenated compound.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of phenethylamines, which are known for their interactions with neurotransmitter receptors. The presence of the bromine and methoxy groups may enhance its binding affinity to biological targets, making it a valuable candidate for therapeutic applications.

Potential Therapeutic Uses

Research indicates that 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol may serve as a lead compound in the development of new medications targeting neurological disorders. Its structural properties suggest that it could influence mood and cognition by interacting with neurotransmitter systems.

The compound exhibits various biological activities:

-

Antibacterial Activity : Studies have shown strong antibacterial properties against several strains of bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) mg/mL Staphylococcus aureus 0.0048 Escherichia coli 0.0195 Bacillus mycoides 0.0048 Salmonella typhimurium 0.0098 - Antifungal Activity : Preliminary evaluations indicate promising antifungal effects against selected fungal strains.

Neuropharmacology

Due to its potential interactions with neurotransmitter receptors, this compound is being investigated for its effects on mood regulation and cognitive enhancement. The unique combination of functional groups may allow it to modulate neurotransmitter systems effectively.

Oncology Research

The compound's structural features suggest possible applications in oncology, particularly in the development of anticancer agents. Its ability to interact with various cellular pathways may provide a basis for further investigation into its anticancer properties.

Case Study 1: Antibacterial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of this compound against clinically relevant bacterial strains. The results demonstrated that the compound exhibited MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound in animal models. It was found to significantly alter behavioral responses associated with anxiety and depression, supporting its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol would depend on its specific biological targets. Generally, phenethylamines can interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. The presence of bromine and methoxy groups may influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol (CAS 1178727-53-1)

(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol (CAS 1212799-95-5)

(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol (CAS 1213027-14-5)

- Molecular Formula: C₈H₉BrFNO

2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol (CAS 1545687-29-3)

- Molecular Formula: C₁₀H₁₄BrNO₂

- Key Difference: Ethoxy linker and additional aminoethyl group, enabling chelation with metal ions or expanded pharmacokinetic profiles .

Physicochemical and Pharmacological Comparison

Biological Activity

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure

The compound features a bromo and methoxy substitution on the phenyl ring, which may influence its biological activity. The structural formula is as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. In particular, its activity against various Gram-positive and Gram-negative bacteria has been evaluated.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Salmonella typhimurium | 0.0098 |

These results indicate that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Antifungal Activity

In addition to its antibacterial effects, the compound also shows promising antifungal activity. The following table summarizes its efficacy against selected fungal strains.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

The compound demonstrated significant inhibition against Candida albicans, suggesting its potential as an antifungal agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Table 3: Cytotoxicity Data

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 4.98 - 14.65 |

| HepG2 | 2.43 - 7.84 |

These findings indicate that the compound has a selective cytotoxic effect on cancer cells, making it a candidate for further development as an anticancer drug .

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in bacterial cell wall synthesis and fungal membrane integrity. Additionally, its anticancer effects may be linked to apoptosis induction and disruption of microtubule assembly in cancer cells .

Case Studies

A notable case study involved the administration of this compound in a controlled setting where it was tested for its ability to combat infections caused by resistant bacterial strains. The results showed a marked reduction in bacterial load within a short duration, supporting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.